molecular formula C14H14N2O B6038734 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE

Cat. No.: B6038734
M. Wt: 226.27 g/mol
InChI Key: YZTNVMBGBSOLFL-UHFFFAOYSA-N
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Description

3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminoisoxazole with arylglyoxals, followed by cyclization to form the indazole ring . Industrial production methods often employ transition metal-catalyzed reactions to enhance yield and selectivity .

Chemical Reactions Analysis

3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclo-oxygenase-2 (COX-2), reducing inflammation .

Comparison with Similar Compounds

Similar compounds to 3-METHYL-6-PHENYL-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE include other indazole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

3-methyl-6-phenyl-2,5,6,7-tetrahydroindazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-9-14-12(16-15-9)7-11(8-13(14)17)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTNVMBGBSOLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NN1)CC(CC2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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